4-Amino-1,2,5-thiadiazole-3-carboxylic acid
Overview
Description
4-Amino-1,2,5-thiadiazole-3-carboxylic acid is a chemical compound with the linear formula C3H3N3O2S . It has a molecular weight of 145.14 . The compound is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives, which includes 4-Amino-1,2,5-thiadiazole-3-carboxylic acid, often involves the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . The successful formation of the target compounds is confirmed through nuclear magnetic resonance (NMR) analyses .Molecular Structure Analysis
The InChI code for 4-Amino-1,2,5-thiadiazole-3-carboxylic acid is 1S/C3H3N3O2S/c4-2-1(3(7)8)5-9-6-2/h(H2,4,6)(H,7,8) . The compound’s structure can be further investigated using UV, FT-IR, 13C-NMR, and 1H-NMR methods .Scientific Research Applications
Biological Activity of 1,3,4-Thiadiazoles
1,3,4-Thiadiazole and its derivatives are recognized for their extensive pharmacological activities, primarily due to the presence of the toxophoric N2C2S moiety. These compounds exhibit a range of biological activities including anti-inflammatory, analgesic, antimicrobial, anticonvulsant, antidiabetic, antitumor, and antiviral properties. The combination of the 1,3,4-thiadiazole core with various heterocycles often leads to a synergistic effect, enhancing the pharmacological potential of these compounds (Mishra et al., 2015). Furthermore, these scaffolds are crucial for the development of new drug-like molecules, underscoring their significance in medicinal chemistry (Lelyukh, 2019).
Applications in Organic Synthesis and Biological Studies
Thiadiazoles in Organic Synthesis and Biological Applications
Thiadiazoles serve a variety of applications in organic synthesis, pharmaceuticals, and biological fields. They are useful as oxidation inhibitors, cyanine dyes, metal chelating agents, and anti-corrosion agents. The broad spectrum of applications of thiadiazole chemistry has attracted global research attention, leading to the development of newer thiadiazole compounds with improved efficacy and safety (Asif, 2016).
Benzofused Thiazole Derivatives for Antioxidant and Anti-inflammatory Agents
Research on benzofused thiazole derivatives has demonstrated their potential as alternative antioxidant and anti-inflammatory agents. These derivatives have shown distinct anti-inflammatory activity and potential antioxidant activity against reactive species such as H2O2, DPPH, SO, and NO. This indicates that benzofused thiazole derivatives could serve as promising templates for the development of new anti-inflammatory and antioxidant agents (Raut et al., 2020).
Advanced Studies on Peptides and Proteins
TOAC in Studies of Peptides
The spin label amino acid TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid) has been utilized in studies of peptides and peptide synthesis. TOAC, being rigid and attachable to the peptide backbone via a peptide bond, aids in analyzing backbone dynamics and peptide secondary structure. Its incorporation in peptides is beneficial for studying interactions of peptides with membranes, proteins, and nucleic acids, thereby providing valuable insights into peptide-related biological processes (Schreier et al., 2012).
properties
IUPAC Name |
4-amino-1,2,5-thiadiazole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N3O2S/c4-2-1(3(7)8)5-9-6-2/h(H2,4,6)(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJMKAQZLZNNVTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NSN=C1N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80291030 | |
Record name | 4-amino-1,2,5-thiadiazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80291030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-1,2,5-thiadiazole-3-carboxylic acid | |
CAS RN |
2829-58-5 | |
Record name | 2829-58-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72521 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-amino-1,2,5-thiadiazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80291030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Amino-1,2,5-thiadiazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.